The provided papers primarily focus on the metabolic breakdown of 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzamide rather than its involvement in specific chemical reactions. One paper describes the formation of two oxidative impurities during the degradation process: []
The primary mechanism of action for 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzamide involves its selective binding and inhibition of the Bcl-2 protein. [] By inhibiting Bcl-2, the compound promotes apoptosis in cells that overexpress this anti-apoptotic protein.
The provided research primarily focuses on understanding the metabolism and identifying potential impurities of 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzamide. [, ] One study investigates its metabolism in humans, revealing that it undergoes extensive hepatic metabolism and is primarily eliminated through feces. [] Another study focuses on identifying and characterizing oxidative impurities, VNO and VHA, which could be important for drug development and quality control. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9